molecular formula C8H8FNO2 B1357886 Methyl 6-fluoro-2-methylnicotinate CAS No. 1227595-02-9

Methyl 6-fluoro-2-methylnicotinate

Cat. No.: B1357886
CAS No.: 1227595-02-9
M. Wt: 169.15 g/mol
InChI Key: LLWCAHFEDSDTQN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methylnicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group.

Scientific Research Applications

Methyl 6-fluoro-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 6-methylnicotinate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

Biochemical Analysis

Biochemical Properties

Methyl 6-fluoro-2-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 enzymes, specifically CYP1A2 . This interaction is crucial as it can influence the metabolism of other compounds within the body. Additionally, this compound has been identified as a potential inhibitor of certain enzymes, which can affect various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cholinergic signaling . This compound can modulate the synthesis of acetylcholine, a neurotransmitter, thereby affecting neuronal communication and cognitive functions. Furthermore, this compound can impact gene expression by altering the methylation patterns of specific genes, which can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It has been found to bind to cytochrome P450 enzymes, leading to enzyme inhibition . This binding can result in the modulation of metabolic pathways and changes in gene expression. Additionally, this compound can influence the activity of other proteins and enzymes, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to methyl group metabolism . It interacts with enzymes such as methyltransferases, which play a role in the transfer of methyl groups to various substrates. This interaction can influence metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can affect the synthesis and catabolism of other compounds, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by fluorination and esterification steps. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2-methylnicotinic acid, while reduction could produce 6-fluoro-2-methyl-3-hydroxypyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to non-fluorinated analogs. This fluorine substitution can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 6-fluoro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCAHFEDSDTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246071
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-02-9
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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